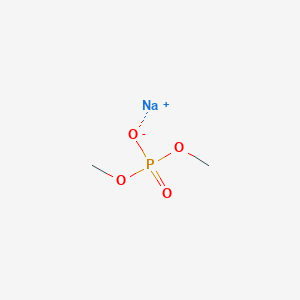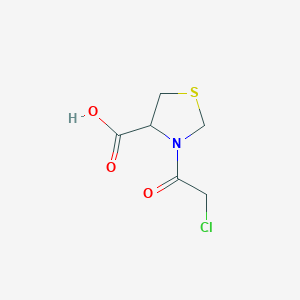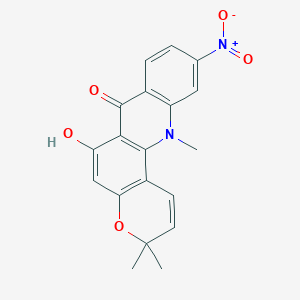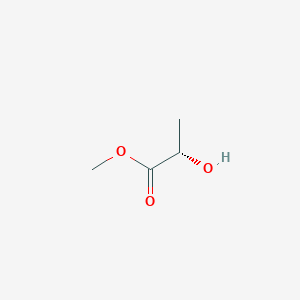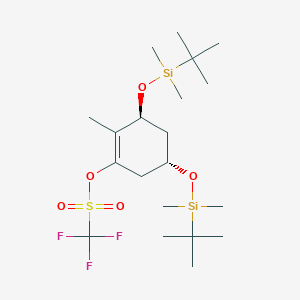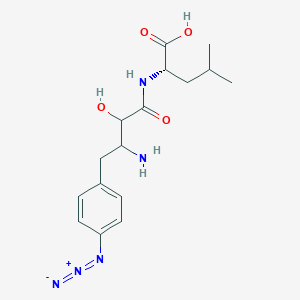
(3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine, also known as AHBLeu, is a synthetic amino acid derivative that has gained significant attention in the scientific community due to its potential applications in biochemical research. AHBLeu is a photoactivatable probe that can be used to study protein-protein interactions and protein localization in living cells.
Mecanismo De Acción
The mechanism of action of (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine involves the photoactivation of the azide group to form a highly reactive nitrene, which can crosslink with nearby amino acid residues. This covalent crosslinking allows for the identification of protein-protein interactions and protein localization in living cells.
Efectos Bioquímicos Y Fisiológicos
(3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine has no known biochemical or physiological effects on living organisms. It is a synthetic amino acid derivative that is specifically designed for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine is its ability to selectively label proteins in living cells without affecting their function. (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine can also be used to study protein-protein interactions and protein localization in real-time, which provides valuable insights into the dynamic behavior of proteins in living cells.
One of the limitations of (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine is its dependence on UV light for photoactivation. This limits its use in certain experimental conditions, such as in tissues that are not accessible to UV light. (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine also requires genetic code expansion techniques for incorporation into proteins, which can be challenging and time-consuming.
Direcciones Futuras
There are several future directions for the use of (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine in scientific research. One direction is the development of new photoactivatable probes that can be activated using visible light, which would expand the range of experimental conditions in which (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine can be used. Another direction is the use of (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine in conjunction with other imaging techniques, such as super-resolution microscopy, to study protein-protein interactions and protein localization at higher spatial resolution. Finally, the incorporation of (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine into specific proteins of interest can be used to study their function and regulation in living cells.
Métodos De Síntesis
The synthesis of (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine involves the reaction of leucine with para-azidophenylalanine, followed by the reduction of the azide group using sodium borohydride. The resulting compound is then treated with di-tert-butyl dicarbonate to protect the amino and carboxyl groups, and subsequently, the hydroxyl group is deprotected using trifluoroacetic acid. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
(3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine has been widely used in scientific research to study protein-protein interactions and protein localization. (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine can be incorporated into proteins using genetic code expansion techniques, where it replaces a natural amino acid in the protein sequence. Upon exposure to UV light, the azide group in (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine is converted into a highly reactive nitrene, which can covalently crosslink with nearby amino acid residues. This allows for the identification of protein-protein interactions and the determination of protein localization in living cells.
Propiedades
Número CAS |
139915-04-1 |
|---|---|
Nombre del producto |
(3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine |
Fórmula molecular |
C16H23N5O4 |
Peso molecular |
349.38 g/mol |
Nombre IUPAC |
(2S)-2-[[3-amino-4-(4-azidophenyl)-2-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H23N5O4/c1-9(2)7-13(16(24)25)19-15(23)14(22)12(17)8-10-3-5-11(6-4-10)20-21-18/h3-6,9,12-14,22H,7-8,17H2,1-2H3,(H,19,23)(H,24,25)/t12?,13-,14?/m0/s1 |
Clave InChI |
CIMBZJOQGIUTBC-MOKVOYLWSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)N=[N+]=[N-])N)O |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)N=[N+]=[N-])N)O |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)N=[N+]=[N-])N)O |
Sinónimos |
(3-amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine (3H)-beta-azidobestatin azidobestatin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



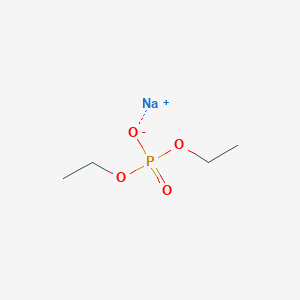
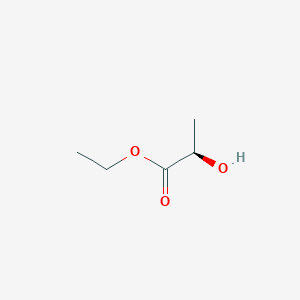
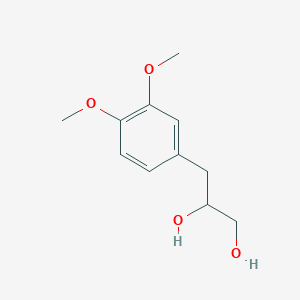
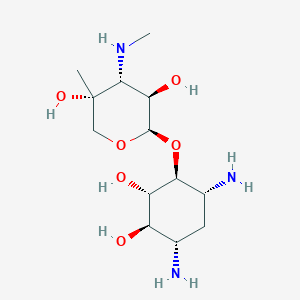
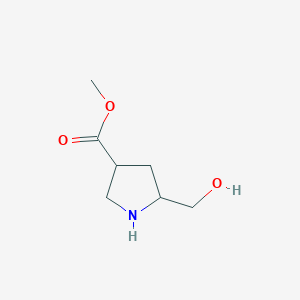
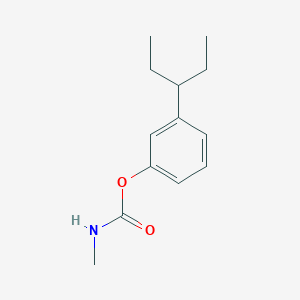
![2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B143364.png)
